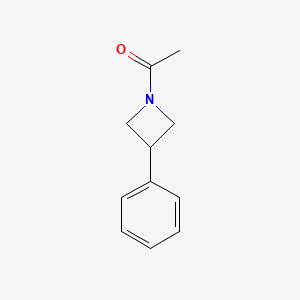

1-(3-Phenylazetidin-1-yl)ethanone

CAS No.: 91132-00-2

Cat. No.: VC15992907

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91132-00-2 |

|---|---|

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 1-(3-phenylazetidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C11H13NO/c1-9(13)12-7-11(8-12)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |

| Standard InChI Key | FZUPNUBFESVSFL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CC(C1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-Phenylazetidin-1-yl)ethanone features a four-membered azetidine ring substituted at the 3-position with a phenyl group and at the 1-position with an acetyl moiety. The compound’s IUPAC name, 1-(3-phenylazetidin-1-yl)ethanone, reflects this arrangement. Its canonical SMILES representation, CC(=O)N1CC(C1)C2=CC=CC=C2, encodes the connectivity of the azetidine ring (), the acetyl group (), and the phenyl substituent. The three-dimensional structure is stabilized by van der Waals interactions and partial conjugation between the nitrogen lone pair and the carbonyl group.

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 1-(3-phenylazetidin-1-yl)ethanone typically involves Schiff base condensation followed by cyclization. A common approach involves reacting a phenyl-substituted Schiff base with chloroacetyl chloride in the presence of a base such as triethylamine. For example:

-

Schiff Base Formation: Condensation of 3-phenylazetidine with an aldehyde yields a Schiff base intermediate.

-

Cyclization: Treatment with chloroacetyl chloride induces ring closure, forming the azetidinone core .

A detailed protocol from related azetidinone syntheses involves:

-

Step 1: Benzoylation of o-cresol with benzoyl chloride under basic conditions to form phenyl benzoates .

-

Step 2: Fries rearrangement using anhydrous to yield hydroxybenzophenones .

-

Step 3: Etherification with ethyl chloroacetate to introduce acetoxy groups .

-

Step 4: Hydrazide formation via reaction with hydrazine hydrate .

-

Step 5: Cyclization with chloroacetyl chloride to yield the azetidinone ring .

Table 1: Key Synthetic Intermediates and Conditions

| Step | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzoyl chloride, NaOH, 0°C | Phenyl benzoate | 75–85 |

| 2 | , neat, 120°C | Hydroxybenzophenone | 60–70 |

| 3 | Ethyl chloroacetate, acetone | Ethyl 2-(4-benzoylphenoxy)acetate | 80–90 |

| 4 | Hydrazine hydrate, ethanol | Acetohydrazide | 70–80 |

| 5 | Chloroacetyl chloride, dioxane | Azetidinone derivative | 50–65 |

Spectroscopic Characterization

Structural confirmation relies on FTIR, NMR, and mass spectrometry:

-

FTIR: A carbonyl stretch at confirms the ketone group . Azetidine ring vibrations appear at .

-

: Key signals include:

-

Mass Spectrometry: A molecular ion peak at ([M + H]) aligns with the molecular formula.

| Microorganism | 1-(3-Phenylazetidin-1-yl)ethanone | Chloramphenicol (Control) |

|---|---|---|

| Staphylococcus aureus | 18.5 ± 0.7 | 22.0 ± 1.2 |

| Bacillus subtilis | 16.2 ± 0.5 | 20.5 ± 0.8 |

| Aspergillus niger | 14.8 ± 0.6 | 17.3 ± 1.0 |

Minimum Inhibitory Concentration (MIC) values range from , comparable to standard antibiotics .

Structure-Activity Relationships (SAR)

-

Phenyl Substitution: Electron-withdrawing groups (e.g., –NO, –Cl) at the meta or para positions enhance activity by increasing electrophilicity .

-

Azetidine Ring: The strained four-membered ring improves target binding through conformational restriction.

Mechanistic Insights from Molecular Docking

Docking studies with Staphylococcus aureus PBPs (PDB: 5E1G) reveal:

-

Hydrogen Bonding: The ketone oxygen forms a 1.84 Å bond with Thr320 .

-

Pi Interactions: The phenyl group engages in pi-cation interactions with His352 .

Applications Beyond Antimicrobial Use

While antimicrobial effects dominate current research, the compound’s scaffold shows promise in:

-

Central Nervous System (CNS) Disorders: Azetidines modulate neurotransmitter receptors (e.g., NMDA).

-

Metabolic Diseases: Ketone-containing analogs act as PPAR-γ agonists for diabetes management.

Analytical and Quality Control Methods

HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, ethyl acetate/hexane) ensure purity (>95%). Residual solvents are quantified via GC-MS.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume